molecular formula C12H13NS B2677849 3-Cyclopentylsulfanylbenzonitrile CAS No. 1598364-22-7

3-Cyclopentylsulfanylbenzonitrile

Cat. No.: B2677849
CAS No.: 1598364-22-7
M. Wt: 203.3
InChI Key: FADMBURPTBJGIK-UHFFFAOYSA-N
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Description

3-Cyclopentylsulfanylbenzonitrile is an organic compound characterized by a benzene ring substituted with a nitrile group and a cyclopentylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentylsulfanylbenzonitrile typically involves the introduction of the cyclopentylsulfanyl group to a benzonitrile precursor. One common method is the nucleophilic substitution reaction where a suitable cyclopentylthiol is reacted with a halogenated benzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylsulfanylbenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitration (HNO3/H2SO4), sulfonation (SO3/H2SO4), halogenation (Br2/FeBr3).

Major Products Formed

    Oxidation: Cyclopentylsulfinylbenzonitrile, Cyclopentylsulfonylbenzonitrile.

    Reduction: 3-Cyclopentylsulfanylbenzylamine.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

3-Cyclopentylsulfanylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentylsulfanylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the context of its use and the specific biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopentylsulfanylbenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile.

    3-Cyclopentylsulfanylbenzoic acid: Contains a carboxylic acid group instead of a nitrile.

    3-Cyclopentylsulfanylbenzylamine: Formed by the reduction of the nitrile group to an amine.

Uniqueness

3-Cyclopentylsulfanylbenzonitrile is unique due to the presence of both the cyclopentylsulfanyl and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

3-cyclopentylsulfanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADMBURPTBJGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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